molecular formula C8H4Cl2O4 B079931 2,5-Dichloroterephthalic acid CAS No. 13799-90-1

2,5-Dichloroterephthalic acid

Cat. No. B079931
CAS RN: 13799-90-1
M. Wt: 235.02 g/mol
InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N
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Patent
US04065442

Procedure details

The di-silver salt of 2,5-dichloroterephthalic acid was prepared in quantitative yield from an aqueous solution of 1 mole di-sodium 2,5-dichloroterephthalate added to an aqueous solution of 2 moles of silver nitrate, by filtering, washing, and drying. The salt decomposes at 298° C.
Name
di-sodium 2,5-dichloroterephthalate
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([C:11]([O-:13])=[O:12])[C:8]([Cl:14])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[Na+].[Na+]>[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8]([Cl:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:0.1.2,3.4|

Inputs

Step One
Name
di-sodium 2,5-dichloroterephthalate
Quantity
1 mol
Type
reactant
Smiles
ClC1=C(C(=O)[O-])C=C(C(=C1)C(=O)[O-])Cl.[Na+].[Na+]
Step Two
Name
Quantity
2 mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
decomposes at 298° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.